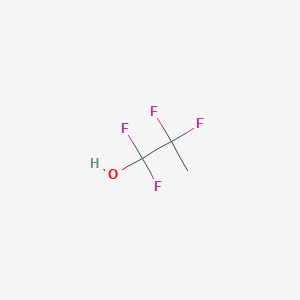
Tetrafluoropropanol
Cat. No. B8378592
M. Wt: 132.06 g/mol
InChI Key: CSUFEOXMCRPQBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05569776
Procedure details


138.2 g of potassium carbonate, 21.2 g of sodium carbonate, 198 g of tetrafluoropropanol and 124 g of 4-fluorobenzaldehyde are introduced at room temperature under argon protective gas and heated for 20 hours at 140° C. The boiling point of the reaction mixture is initially 125° C. As the reaction progresses, the internal temperature rises to 140° C. After 20 hours, the mixture is cooled to 25° C and filtered. This gives 229.6 g of filtrate containing 72% of 4-(2,2,3,3-tetrafluoropropoxy)benzaldehyde. The filter cake is washed 3 times using in each case 100 ml of toluene. Filtrate and toluene used for washing are collected separately. After 63.9 g of 2,2,3,3-tetrafluoropropanol have been distilled off from the filtrate, the distillation residue is combined with the toluene used for washing. After the toluene has been distilled off under atmospheric pressure, the residue is fractionated in vacuo at 3 mbar and a bottom temperature of up to 135° C. and a head temperature of 109° C. to 110° C. As the main fraction, 188.7 g of 4-(2,2,3,3-tetrafluoropropoxy)benzaldehyde with a purity (GC) of 98% to 99% are obtained.




Yield
79.9%
Identifiers


|
REACTION_CXSMILES
|
C(=O)([O-])[O-:2].[K+].[K+].C(=O)([O-])[O-].[Na+].[Na+].[F:13][C:14]([F:20])([CH3:19])[C:15]([F:18])([F:17])O.F[C:22]1[CH:29]=[CH:28][C:25]([CH:26]=[O:27])=[CH:24][CH:23]=1>>[F:13][C:14]([F:20])([CH:15]([F:18])[F:17])[CH2:19][O:2][C:22]1[CH:29]=[CH:28][C:25]([CH:26]=[O:27])=[CH:24][CH:23]=1 |f:0.1.2,3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
138.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
21.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
198 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(O)(F)F)(C)F
|
|
Name
|
|
|
Quantity
|
124 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=O)C=C1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
140 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is initially 125° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
As the reaction progresses
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
rises to 140° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is cooled to 25° C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
This gives 229.6 g of filtrate containing 72% of 4-(2,2,3,3-tetrafluoropropoxy)benzaldehyde
|
WASH
|
Type
|
WASH
|
|
Details
|
The filter cake is washed 3 times
|
WASH
|
Type
|
WASH
|
|
Details
|
for washing
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are collected separately
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
After 63.9 g of 2,2,3,3-tetrafluoropropanol have been distilled off from the filtrate
|
WASH
|
Type
|
WASH
|
|
Details
|
for washing
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
After the toluene has been distilled off under atmospheric pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
up to 135° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a head temperature of 109° C. to 110° C
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(COC1=CC=C(C=O)C=C1)(C(F)F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 188.7 g | |
| YIELD: PERCENTYIELD | 79.9% | |
| YIELD: CALCULATEDPERCENTYIELD | 80% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
